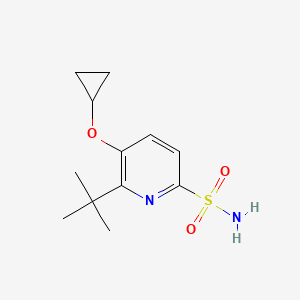
4-Cyclopropoxy-2-iodo-3-isopropylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclopropoxy-2-iodo-3-(propan-2-yl)pyridine is an organic compound with the molecular formula C11H14INO. It is a derivative of pyridine, characterized by the presence of a cyclopropoxy group at the 4-position, an iodine atom at the 2-position, and an isopropyl group at the 3-position. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropoxy-2-iodo-3-(propan-2-yl)pyridine can be achieved through several synthetic routes. One common method involves the iodination of 4-cyclopropoxy-3-(propan-2-yl)pyridine using iodine and a suitable oxidizing agent. The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions .
Another approach involves the cyclopropanation of 2-iodo-3-(propan-2-yl)pyridine using a cyclopropyl halide and a strong base such as sodium hydride or potassium tert-butoxide. This reaction is usually performed in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of 4-cyclopropoxy-2-iodo-3-(propan-2-yl)pyridine may involve large-scale iodination or cyclopropanation processes, optimized for high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired production scale.
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyclopropoxy-2-iodo-3-(propan-2-yl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in solvents like dichloromethane.
Reduction: Reducing agents like Pd/C and hydrogen gas in ethanol or methanol.
Major Products
Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of 4-cyclopropoxy-3-(propan-2-yl)pyridine.
Applications De Recherche Scientifique
4-Cyclopropoxy-2-iodo-3-(propan-2-yl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of drug candidates targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-cyclopropoxy-2-iodo-3-(propan-2-yl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and cyclopropoxy group can influence its binding affinity and selectivity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Cyclopropoxy-3-iodo-5-(propan-2-yl)pyridine: Similar structure but with the iodine atom at the 3-position.
3-Cyclopropoxy-4-iodo-2-(propan-2-yl)pyridine: Similar structure but with the iodine atom at the 4-position.
Uniqueness
4-Cyclopropoxy-2-iodo-3-(propan-2-yl)pyridine is unique due to the specific positioning of its functional groups, which can result in distinct reactivity and biological activity compared to its isomers. The combination of the cyclopropoxy group, iodine atom, and isopropyl group at specific positions on the pyridine ring provides unique chemical properties that can be leveraged in various applications.
Propriétés
Formule moléculaire |
C11H14INO |
|---|---|
Poids moléculaire |
303.14 g/mol |
Nom IUPAC |
4-cyclopropyloxy-2-iodo-3-propan-2-ylpyridine |
InChI |
InChI=1S/C11H14INO/c1-7(2)10-9(14-8-3-4-8)5-6-13-11(10)12/h5-8H,3-4H2,1-2H3 |
Clé InChI |
ASEIOOOKVOPAFE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C=CN=C1I)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






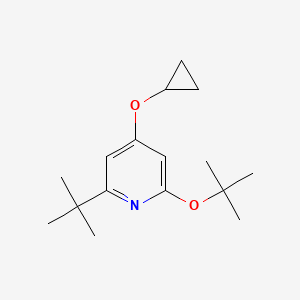
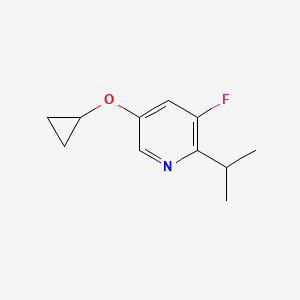
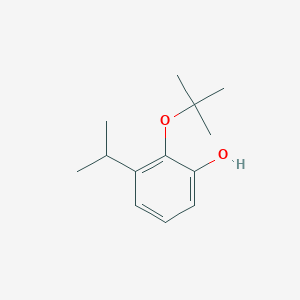
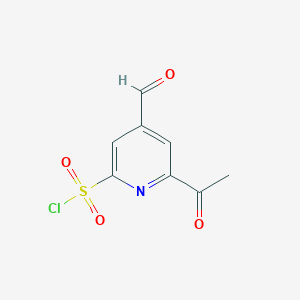

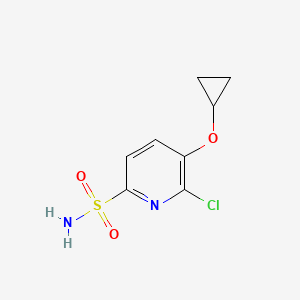
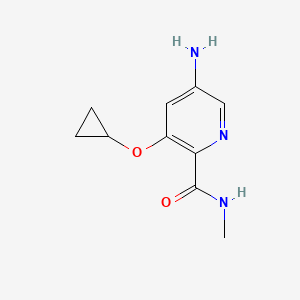
![[4-Chloro-2-(trifluoromethyl)pyridin-3-YL]methylamine](/img/structure/B14835620.png)

